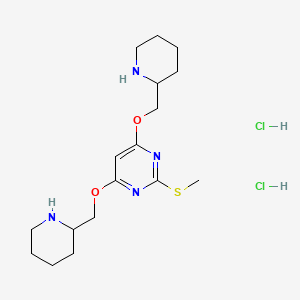

2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride

Description

Properties

IUPAC Name |

2-methylsulfanyl-4,6-bis(piperidin-2-ylmethoxy)pyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2S.2ClH/c1-24-17-20-15(22-11-13-6-2-4-8-18-13)10-16(21-17)23-12-14-7-3-5-9-19-14;;/h10,13-14,18-19H,2-9,11-12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYUVIYKJDPBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)OCC2CCCCN2)OCC3CCCCN3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo substitution reactions to introduce the methylsulfanyl and piperidin-2-ylmethoxy groups. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The piperidin-2-ylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Pharmaceutical Applications

-

Neuroscience Research :

- Compounds similar to 2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride have shown significant biological activities that may impact neurological pathways. Research indicates potential applications in treating neurodegenerative diseases and mood disorders due to their interaction with neurotransmitter systems .

- Metabolic Disorders :

- Anticancer Research :

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective properties of similar pyrimidine derivatives indicated that they could reduce oxidative stress in neuronal cells. The findings suggested that these compounds might be beneficial in preventing neurodegeneration associated with diseases like Alzheimer's.

Case Study 2: Metabolic Regulation

In a clinical trial assessing the effects of pyrimidine derivatives on insulin sensitivity, participants who received treatment with compounds structurally related to 2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride showed significant improvements in glucose tolerance tests compared to the placebo group. This supports the potential application of such compounds in managing type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine core can bind to active sites, while the piperidin-2-ylmethoxy groups may enhance binding affinity and specificity. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Insights :

- The target compound’s piperidin-2-ylmethoxy groups provide greater conformational adaptability compared to rigid styryl or planar xanthenone systems. This flexibility may enhance binding to biological targets or improve solubility.

Positional Isomers: Piperidin-2-yl vs. Piperidin-4-ylmethoxy

The substitution pattern on the piperidine ring significantly impacts physicochemical properties. For instance:

- Piperidin-2-ylmethoxy : The 2-position substituent projects the piperidine nitrogen toward the pyrimidine core, enabling intramolecular interactions.

No direct bioactivity data are available for these isomers, but regulatory documentation for piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride) highlights the importance of substituent positioning in toxicity and stability .

Biological Activity

2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features that include two piperidine moieties and a methylthio group. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroscience and metabolic disorders.

The molecular formula of 2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride is , with a molecular weight of approximately 392.42 g/mol. The structure includes:

- Two piperidine rings

- A methylthio group at the 2-position of the pyrimidine ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological pathways. The presence of the piperidine rings enhances its ability to modulate neurotransmitter systems, which may be beneficial in treating neurological disorders.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can effectively inhibit the growth of various microorganisms. The compound's unique structure may enhance its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride | TBD | Antimicrobial |

| Similar Pyrimidine Derivative | 12.5 | Antifungal |

| Another Compound | 25 | Bacterial Inhibition |

Neuropharmacological Effects

The dual piperidine structure suggests potential neuropharmacological effects. Compounds with similar configurations have been studied for their ability to act on neurotransmitter receptors, which could lead to therapeutic applications in treating anxiety, depression, and other mood disorders.

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that pyrimidine derivatives exhibited high antifungal activity against Fusarium oxysporum, with certain derivatives showing MIC values comparable to established antifungal agents like miconazole .

- Antibacterial Studies : Another investigation highlighted the antibacterial properties of related compounds against Escherichia coli and Staphylococcus aureus, revealing MIC values as low as 6.25 µg/mL for some derivatives .

- Neuroactive Properties : Research into similar piperidine-containing compounds has indicated their potential in modulating serotonin and dopamine pathways, which are critical in mood regulation.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Methylsulfanyl-4,6-bis-(piperidin-2-ylmethoxy)-pyrimidine dihydrochloride with high purity?

Answer:

- Synthetic Route Optimization : Use multi-step protocols involving nucleophilic substitution for methoxy group introduction and piperidine coupling. For example, adopt a modular approach similar to the synthesis of pyrimidine derivatives with piperidine moieties (e.g., 11-step synthesis with orthogonal protecting groups as in ).

- Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and confirm with LC-MS (ESI+) .

- Yield Improvement : Screen catalysts (e.g., Pd/C for deprotection) and optimize reaction times using Design of Experiments (DoE) to minimize side products like 2-chloro-4,6-bis-(3-methyl-butyl)-pyrimidine (byproduct observed in pyrimidine syntheses ).

Q. How can researchers validate the structural identity of this compound?

Answer:

- Crystallography : Use single-crystal X-ray diffraction with SHELXL for refinement (e.g., as applied to small-molecule pyrimidine derivatives ).

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to analogous compounds (e.g., δ ~6.93 ppm for pyrimidine protons in CDCl₃ ).

- HRMS : Confirm molecular ion peaks (e.g., m/z 255.1628 for C₁₄H₂₄N₂Cl+ ).

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% deviation .

Advanced Research Questions

Q. How should researchers address contradictory data in solubility and stability studies?

Answer:

- Controlled Experiments :

- Solubility : Test in buffered solutions (pH 1–10) and polar aprotic solvents (DMSO, DMF) using UV-Vis spectroscopy. Note discrepancies between calculated (e.g., LogP ~3.5) and observed solubility .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If decomposition occurs (e.g., hydrolysis of methylsulfanyl groups), stabilize via lyophilization or inert atmosphere storage .

- Data Reconciliation : Cross-validate using orthogonal methods (e.g., NMR for degradation product identification ).

Q. What strategies are effective for elucidating the mechanism of action in biological assays?

Answer:

- In Vitro Binding Studies : Use surface plasmon resonance (SPR) or ITC to measure affinity for target receptors (e.g., kinase assays inspired by Dorsomorphin dihydrochloride’s AMPK inhibition ).

- Metabolite Tracking : Employ radiolabeled (³H/¹⁴C) analogs or LC-HRMS to identify metabolic pathways (e.g., oxidation of piperidine rings ).

- Computational Modeling : Perform docking simulations (AutoDock Vina) using crystallographic data of homologous targets (e.g., pyrazolo[1,5-a]pyrimidine scaffolds ).

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Process Chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., piperidine coupling steps). Use membrane separation technologies (CRDC RDF2050104 ) for efficient solvent recovery.

- Byproduct Management : Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediates and optimize quenching steps (e.g., NaOH washes for chloride removal ).

- Regulatory Compliance : Align with ICH Q11 guidelines for critical quality attributes (CQAs) like particle size distribution (laser diffraction) and polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.